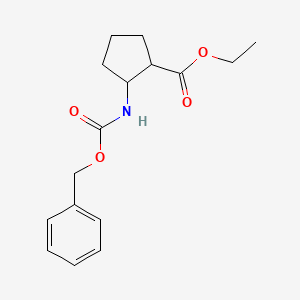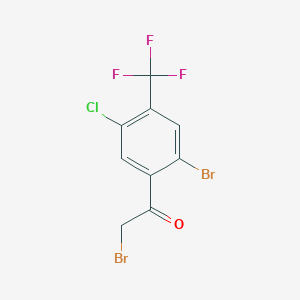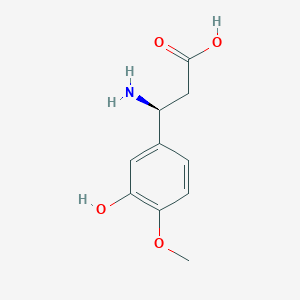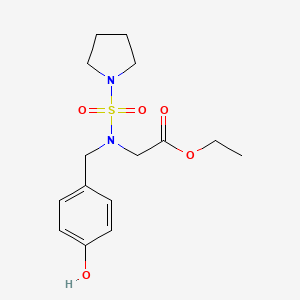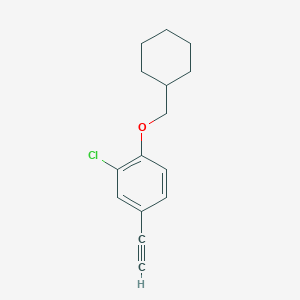
2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene is an organic compound with a complex structure that includes a benzene ring substituted with a chloro group, a cyclohexylmethoxy group, and an ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 2-chloro-4-ethynylphenol with cyclohexylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The benzene ring can be hydrogenated under catalytic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Major Products
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexylmethoxy-ethynylbenzene derivatives.
Applications De Recherche Scientifique
2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the ethynyl group can undergo nucleophilic addition. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1,1,1-trimethoxyethane
- 2-Chloro-4-(cyclohexylmethoxy)-1-methylbenzene
- 2-Chloro-1-(cyclohexylmethoxy)-3-ethoxy-4-methoxybenzene
Uniqueness
2-Chloro-1-cyclohexylmethoxy-4-ethynylbenzene is unique due to the presence of both a cyclohexylmethoxy group and an ethynyl group on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C15H17ClO |
|---|---|
Poids moléculaire |
248.75 g/mol |
Nom IUPAC |
2-chloro-1-(cyclohexylmethoxy)-4-ethynylbenzene |
InChI |
InChI=1S/C15H17ClO/c1-2-12-8-9-15(14(16)10-12)17-11-13-6-4-3-5-7-13/h1,8-10,13H,3-7,11H2 |
Clé InChI |
PRXHPKZOABDRDL-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC(=C(C=C1)OCC2CCCCC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Chloro-3-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13724762.png)
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)

![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
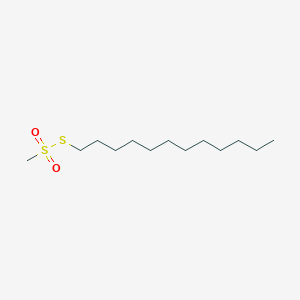
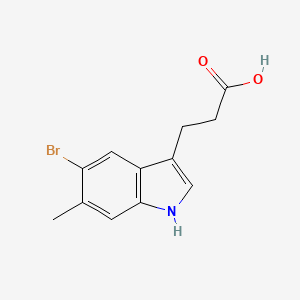
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)

